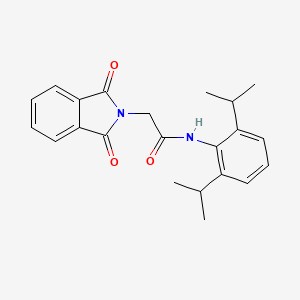

N-(2,6-diisopropylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

Description

N-(2,6-diisopropylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is a synthetic acetamide derivative featuring a 2,6-diisopropylphenyl group attached to the nitrogen atom of the acetamide backbone and a 1,3-dioxo-isoindolyl moiety at the α-position.

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-[2,6-di(propan-2-yl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3/c1-13(2)15-10-7-11-16(14(3)4)20(15)23-19(25)12-24-21(26)17-8-5-6-9-18(17)22(24)27/h5-11,13-14H,12H2,1-4H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFLBZPZZCMFGGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-diisopropylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide typically involves the following steps:

Formation of the Isoindoline-1,3-dione Moiety: This can be achieved through the cyclization of phthalic anhydride with ammonia or primary amines.

Attachment of the 2,6-diisopropylphenyl Group: This step involves the reaction of the isoindoline-1,3-dione with 2,6-diisopropylaniline under suitable conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Formation of the Acetamide Linkage: The final step involves the acylation of the amine group with an acetic acid derivative, such as acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-diisopropylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the isoindoline-1,3-dione moiety to other functional groups.

Substitution: The phenyl and acetamide groups can participate in substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

Medicine: Exploration as a potential therapeutic agent due to its unique structural features.

Industry: Use in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2,6-diisopropylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The isoindoline-1,3-dione moiety could play a key role in binding to these targets, while the 2,6-diisopropylphenyl group might influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

Comparison with Structural Analogs

Acetamide-Phthalimide Derivatives

N-(3-Acetyl-2-thienyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide (Compound 3b)

- Structure : Shares the 1,3-dioxo-isoindolyl-acetamide core but substitutes the diisopropylphenyl group with a 3-acetylthienyl moiety.

- Synthesis : Prepared via reaction of 3-acetylthiophen-2-amine with phthaloyl acetyl chloride, yielding a powder that decomposes in DMSO or MeOH .

- Properties: Solubility: Limited stability in polar solvents, unlike the diisopropylphenyl variant, which may exhibit better solubility in organic solvents due to its hydrophobic substituents. Applications: Primarily a synthetic intermediate for studying 3-acetylthiophen-2-amine derivatives .

Phthalimide-Nitrate Derivatives (Compounds 1–6)

- Structure : Feature phthalimide cores linked to nitrate esters via methyl or aromatic spacers.

- Mutagenicity : Tested in Salmonella typhimurium strains (TA100/TA102), mutagenic potency ranged from 0–4,803 revertants/μmol. Meta-substituted aromatic nitrates showed reduced mutagenicity .

- Relevance : The absence of nitrate esters in the target compound may mitigate mutagenic risks, though the diisopropylphenyl group’s toxicological profile warrants further study .

Pharmaceutical Analogs: Apremilast

- Structure : Contains a dioxoisoindolinyl-acetamide core but incorporates ethoxy, methoxy, and methylsulfonyl groups on the aromatic ring.

- Synthesis: Involves coupling 1,3-dioxo-isoindolyl-acetamide with a chiral amine derivative, emphasizing control of genotoxic impurities (<25 ppm) .

- Applications : FDA-approved for psoriasis and psoriatic arthritis.

- Comparison :

Pesticidal Acetamides (e.g., Alachlor, Pretilachlor)

- Structure : Chloroacetamides with substituted aryl groups (e.g., 2,6-diethylphenyl in alachlor) but lack the isoindolyl-dioxo moiety.

- Applications : Herbicides targeting weed control.

- Comparison: Reactivity: The chloroacetamide group in pesticides confers electrophilic reactivity, absent in the target compound’s non-halogenated structure. Environmental Impact: Pesticides often exhibit higher eco-toxicity, whereas the target compound’s phthalimide core may align with pharmaceutical safety profiles .

Q & A

Q. What are the optimal multi-step synthetic routes for N-(2,6-diisopropylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, and how can reaction conditions be standardized?

-

Methodological Answer : The compound’s synthesis typically involves multi-step reactions. For example, analogous isoindole-dione derivatives require sequential acylation, coupling, and cyclization steps under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Standardization involves using design of experiments (DoE) to optimize parameters like temperature, catalyst loading, and stoichiometry. Statistical methods (e.g., factorial design) can minimize trial-and-error by identifying critical variables affecting yield .

-

Data Reference :

| Step | Key Variables | Optimal Range | Yield Impact |

|---|---|---|---|

| 1 | Temperature | 60–80°C | ±15% |

| 2 | Catalyst | 5–10 mol% | ±20% |

| 3 | Reaction Time | 12–24 h | ±10% |

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying the acetamide and isoindole-dione moieties. High-resolution mass spectrometry (HRMS) confirms molecular weight, while differential scanning calorimetry (DSC) assesses crystallinity. Purity is validated via HPLC with UV detection (λ = 254 nm). Cross-referencing with thermodynamic data (e.g., ΔfH°solid = -311 kJ/mol) ensures consistency with literature .

Q. What thermodynamic properties inform its stability under different storage or reaction conditions?

- Methodological Answer : Enthalpy of formation (ΔfH°solid = -311 kJ/mol) and combustion (ΔcH°solid = -7700 ± 3 kJ/mol) provide insights into thermal stability. These values suggest the compound is moderately stable at room temperature but may degrade under oxidative or high-temperature conditions (>150°C). Storage recommendations include inert atmospheres and desiccated environments to prevent hydrolysis of the acetamide group .

Advanced Research Questions

Q. How can computational reaction path search methods (e.g., quantum chemical calculations) accelerate the design of novel derivatives?

- Methodological Answer : Tools like the ICReDD framework integrate quantum chemical calculations (e.g., DFT for transition state analysis) with machine learning to predict feasible reaction pathways. For example, substituent effects on the isoindole-dione core can be modeled to prioritize derivatives with enhanced electronic or steric properties. Experimental validation via kinetic studies (e.g., Eyring plots) refines computational predictions .

Q. How should researchers resolve contradictions in experimental data across studies (e.g., conflicting yields or reactivity trends)?

- Methodological Answer : Contradictions often arise from uncontrolled variables (e.g., trace moisture, solvent purity). Systematic meta-analysis of published protocols, combined with sensitivity analysis (e.g., Monte Carlo simulations), can identify confounding factors. Reproducibility is improved by adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) and validating results across multiple labs .

Q. What strategies improve yield in multi-step syntheses while minimizing side reactions (e.g., dimerization or hydrolysis)?

- Methodological Answer :

- Protecting Groups : Temporarily shield reactive sites (e.g., amine groups) during acylations.

- Flow Chemistry : Continuous reactors reduce residence time, suppressing side reactions.

- In Situ Monitoring : Real-time UV/IR spectroscopy detects intermediates, enabling rapid adjustments.

Case studies show yield improvements from 45% to 72% when combining flow chemistry with DoE .

Q. How can researchers analyze the reaction mechanisms involving the isoindole-1,3-dione moiety (e.g., nucleophilic attack or ring-opening)?

- Methodological Answer : Isotopic labeling (e.g., ¹⁸O in the dione group) tracks oxygen migration during hydrolysis. Kinetic isotope effects (KIE) and computational modeling (e.g., NBO analysis) elucidate electronic influences. For example, the electron-withdrawing dione group directs nucleophilic attack to the acetamide’s carbonyl carbon .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.